2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
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Overview
Description
2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a combination of anthracene, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common approach starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of the sulfonyl group and the piperazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The piperazine and pyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Preliminary studies suggest it could be explored for its anti-tubercular activity.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and pyridine moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione apart from similar compounds is its unique combination of anthracene, piperazine, and pyridine moieties
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-22-17-5-1-2-6-18(17)23(28)20-15-16(8-9-19(20)22)31(29,30)26-13-11-25(12-14-26)21-7-3-4-10-24-21/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWALKUCPSXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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